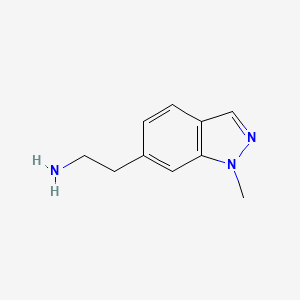

6-(2-Aminoethyl)-1-methyl-1H-indazole

Description

6-(2-Aminoethyl)-1-methyl-1H-indazole is an indazole derivative featuring a methyl group at the 1-position and a 2-aminoethyl substituent at the 6-position. The indazole core is a bicyclic aromatic system with a pyrazole ring fused to a benzene ring. The 2-aminoethyl group introduces a flexible, basic side chain, enhancing solubility and enabling interactions with biological targets or coordination with metal ions.

Properties

CAS No. |

1159511-56-4 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(1-methylindazol-6-yl)ethanamine |

InChI |

InChI=1S/C10H13N3/c1-13-10-6-8(4-5-11)2-3-9(10)7-12-13/h2-3,6-7H,4-5,11H2,1H3 |

InChI Key |

KQWMUDLVXSUOOS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CCN)C=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-1-methyl-1H-indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of 6-bromo-1-methyl-1H-indazole with ethylenediamine under basic conditions can yield the desired product.

Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary amines.

Substitution: Introduction of nitro, halogen, or other electrophilic groups onto the indazole ring.

Scientific Research Applications

The compound exhibits significant biological activities, primarily as an enzyme inhibitor. Notably, it has been studied for its potential as an indoleamine 2,3-dioxygenase (IDO1) inhibitor. IDO1 plays a crucial role in tryptophan metabolism and is implicated in various cancers and immune responses.

Enzyme Inhibition

- Indoleamine 2,3-dioxygenase (IDO1) Inhibition : Research indicates that derivatives of 6-(2-Aminoethyl)-1-methyl-1H-indazole can effectively inhibit IDO1, thereby reactivating anticancer immune responses. For instance, studies have shown that certain derivatives exhibit IC50 values indicating potent inhibition of IDO1 activity in vitro .

Cancer Treatment

The compound has been evaluated for its anticancer properties across several studies. Its ability to inhibit IDO1 is particularly relevant in cancer therapy, as this enzyme is often upregulated in tumors to suppress immune responses.

- Case Study : A study involving a series of 6-substituted aminoindazole derivatives found that one compound demonstrated significant anti-proliferative activity against human colorectal cancer cells (HCT116), with an IC50 value of 0.4 µM. This compound also induced G2/M cell cycle arrest, highlighting its potential as an anticancer agent .

Neuroprotective Effects

There is emerging evidence suggesting that compounds related to this compound may have neuroprotective effects. For example, derivatives have been shown to inhibit tau hyperphosphorylation, which is a pathological feature of neurodegenerative diseases such as Parkinson's disease .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can modulate the activity of these biological molecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and inferred properties of 6-(2-Aminoethyl)-1-methyl-1H-indazole compared to analogs:

Physicochemical Properties

- Solubility: The 2-aminoethyl group enhances water solubility compared to nitro or chloro analogs due to its basic amine group.

- Basicity : The ethylamine side chain increases the compound’s pKa, making it more protonated at physiological pH, which may improve membrane permeability .

- Molecular Weight : Higher than simpler analogs (e.g., 1-methylindazol-6-amine) due to the ethylamine extension.

Biological Activity

6-(2-Aminoethyl)-1-methyl-1H-indazole is a compound belonging to the indazole family, characterized by its unique bicyclic structure that includes a nitrogen-containing ring fused to a benzene ring. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an enzyme inhibitor and its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHN. Its structural features include:

- An aminoethyl side chain at the 6-position.

- A methyl group at the 1-position of the indazole ring.

These structural characteristics are crucial for its biological interactions and activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition activity. Its ability to interact with various biological targets makes it a candidate for further exploration in drug development. The presence of the aminoethyl group enhances its binding affinity to enzymes compared to other indazoles lacking such substituents.

Antimicrobial Properties

The compound has shown promising antimicrobial activity. In comparative studies, it has been noted for its effectiveness against several bacterial strains, although specific minimum inhibitory concentration (MIC) values need further elucidation in controlled experiments. The structural similarities with other indazole derivatives suggest potential pathways for antimicrobial action .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its cytotoxic effects on various cancer cell lines, indicating a potential role in cancer therapy. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer cell lines .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-indazole | Methyl group at the 1-position | Limited biological activity |

| 6-(Aminomethyl)-1H-indazole | Aminomethyl group at the 6-position | Potential enzyme inhibition |

| 2-Methyl-2H-indazole | Methyl group at position 2 | Antimicrobial properties |

| This compound | Aminoethyl side chain at the 6-position | Significant enzyme inhibition, anticancer activity |

The unique aminoethyl side chain of this compound enhances its biological activity compared to other indazoles, making it a noteworthy candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies have demonstrated that treatment with this compound leads to a significant reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Docking studies have provided insights into the binding interactions between this compound and target proteins, indicating favorable binding energies that correlate with observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.